

# nimustine tumor response assessment criteria

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## Compound Focus: Nimustine

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## Nimustine (ACNU) Efficacy Data in DIPG

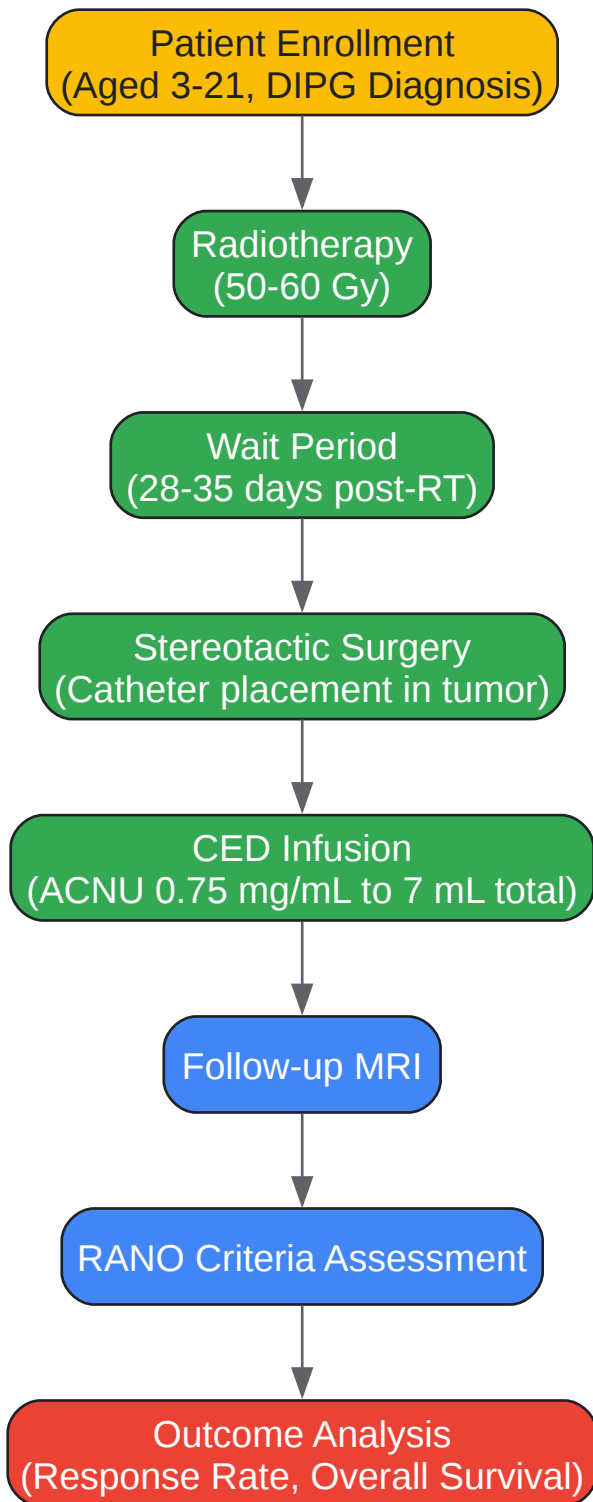
Trial Phase	Patient Population	Treatment Protocol	Response Rate (RANO Criteria)	Overall Survival	Key Findings
Phase II [1]	Pediatric DIPG (n=20 evaluable)	CED of ACNU (0.75 mg/mL to 7 mL) post-radiotherapy	35% (1 Complete Response, 6 Partial Responses)	Median OS: 15 months; 1-year survival rate: 60% (from start of radiotherapy)	Demonstrated potential efficacy in a treatment-resistant tumor; stable disease achieved in 9 additional patients.
Phase I [2]	Recurrent brainstem gliomas (n=16)	CED of ACNU (dose-escalation: 0.25-0.75 mg/mL) + systemic temozolomide	Antitumor activity confirmed via radiographic assessment	Prolonged overall survival observed (specific rates not provided)	Established 0.75 mg/mL as the recommended concentration; treatment was well-tolerated.

## Detailed Experimental Protocols

To help your audience evaluate the data, here are the methodologies from the key trials.

- **Treatment Administration:** The Phase II trial involved **Convection-Enhanced Delivery (CED)**. One month after completing radiotherapy (50-60 Gy), patients underwent stereotactic brain surgery for catheter placement. ACNU was administered at a concentration of **0.75 mg/mL** for 2-3 days until a cumulative volume of **7 mL** was delivered [1].
- **Real-Time Monitoring (Phase I):** The Phase I trial enhanced the CED procedure with **real-time monitoring** of drug distribution. This was achieved by mixing **gadolinium-DOTA** with the ACNU infusion solution. Patients underwent repeated MRI scans during the infusion to visualize distribution and adjust the protocol if needed, minimizing leakage into undesired areas [2].
- **Response Assessment:** In both trials, tumor response was determined according to the standardized **RANO criteria** [1]. This involves comparing follow-up **gadolinium-contrast-enhanced T1-weighted and T2-weighted MRI** scans to baseline images to classify the response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) [1].

The following diagram illustrates the workflow for treatment and response assessment from the Phase II trial:



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## Interpretation for Drug Development Professionals

- **Novel Delivery is Key:** The promising response and survival data are intrinsically linked to the **CED administration method**, which bypasses the blood-brain barrier to achieve high local drug concentrations [1] [2]. This suggests the efficacy of ACNU in this context is highly route-dependent.
- **Benchmarking the Data:** The reported **15-month median overall survival** and **60% 1-year survival rate** in DIPG are clinically significant, as the historical median survival with radiotherapy alone is less than 12 months [1]. This provides a strong benchmark for comparing **nimustine's** performance against other experimental therapies.
- **Safety Profile:** The Phase I trial established the safety of this approach, with drug-associated toxicity reported as **minimal** and the regimen deemed **well-tolerated** even in the delicate brainstem region [2]. This is a critical point for risk-benefit assessment.

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## References

1. A Multicenter Phase II Trial of Nimustine Hydrochloride ... [pmc.ncbi.nlm.nih.gov]
2. Phase I trial of convection-enhanced delivery of nimustine ... [pmc.ncbi.nlm.nih.gov]

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